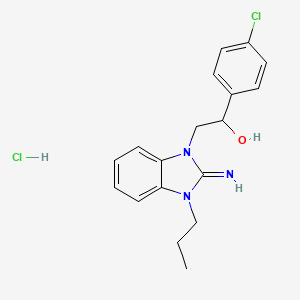![molecular formula C17H20O4 B5197487 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a chemical compound that has been extensively researched for its potential applications in the field of medicine.
Mecanismo De Acción
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 works by blocking the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter epinephrine. The β2-adrenergic receptor is found in various tissues, including the lungs, heart, and skeletal muscle. When activated, the β2-adrenergic receptor promotes bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 depend on the tissue and the context in which it is used. In the lungs, 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 blocks the bronchodilatory effects of epinephrine, which can be used to study the role of the β2-adrenergic receptor in asthma and chronic obstructive pulmonary disease. In the heart, 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 can block the positive inotropic and chronotropic effects of epinephrine, which can be used to study the role of the β2-adrenergic receptor in heart failure. In skeletal muscle, 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 can block the glycogenolytic effects of epinephrine, which can be used to study the role of the β2-adrenergic receptor in exercise physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 has several advantages and limitations for lab experiments. One advantage is its high selectivity for the β2-adrenergic receptor, which allows for specific targeting of this receptor. Another advantage is its long half-life, which allows for sustained blockade of the β2-adrenergic receptor. One limitation is its poor solubility in water, which can make it difficult to administer in certain experimental protocols. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551. One direction is to investigate its potential for therapeutic use in various diseases, such as asthma, heart failure, and diabetes. Another direction is to develop more potent and selective β2-adrenergic receptor antagonists based on the structure of 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551. Finally, future research could focus on the role of the β2-adrenergic receptor in various physiological processes, such as exercise physiology and stress response.
Conclusion
In conclusion, 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 is a selective β2-adrenergic receptor antagonist that has been extensively researched for its potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 has the potential to be a valuable tool for investigating the role of the β2-adrenergic receptor in various physiological processes and for developing new therapeutic interventions for diseases.
Métodos De Síntesis
The synthesis of 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 involves several chemical reactions. The starting material for the synthesis is 3-methoxyphenol, which is converted into 3-methoxyphenylacetic acid. The 3-methoxyphenylacetic acid is then reacted with epichlorohydrin to produce the epoxide intermediate. The epoxide intermediate is then reacted with 1-methoxy-2-(3-hydroxypropyl)benzene to produce 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551.
Aplicaciones Científicas De Investigación
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 has been extensively researched for its potential applications in the field of medicine. It has been used as a research tool to study the β2-adrenergic receptor and its role in various physiological processes. It has also been used to investigate the effects of β2-adrenergic receptor antagonists on cardiovascular function, bronchodilation, and glucose metabolism.
Propiedades
IUPAC Name |
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-18-14-7-5-8-15(13-14)20-11-6-12-21-17-10-4-3-9-16(17)19-2/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVKEQGIUKVPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B5197411.png)
![5-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5197414.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[methyl(phenyl)amino]-2-propanol}](/img/structure/B5197415.png)

![2-[4-(3-{[1-(1-adamantyl)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5197434.png)

![N-[2-(4-isopropylphenoxy)-1-methylethyl]-1-adamantanecarboxamide](/img/structure/B5197445.png)


![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5197484.png)
![7-bromo-2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5197491.png)
![(2S)-1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-isopropyl-4-methylpiperazine](/img/structure/B5197494.png)
![6-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5197495.png)